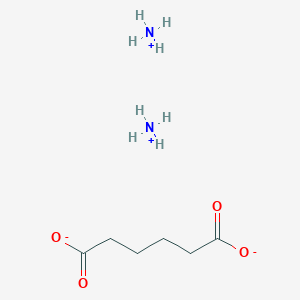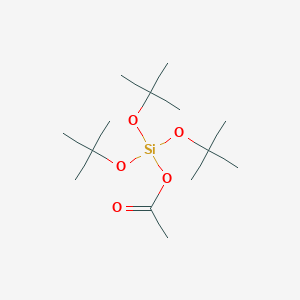
Einecs 239-414-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 239-414-3, also known as 2,4-Dinitrophenylhydrazine (DNPH), is a chemical compound that has been widely used in scientific research applications. DNPH is a yellow to orange crystalline powder that is highly reactive and can form stable derivatives with carbonyl compounds. In
Mecanismo De Acción
The mechanism of action of DNPH is based on the reaction between the carbonyl group of the target compound and the hydrazine group of DNPH. The reaction results in the formation of a stable derivative, which can be easily detected and quantified. DNPH is highly specific for carbonyl compounds and does not react with other functional groups, making it an ideal reagent for the detection and quantification of carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
DNPH is not known to have any significant biochemical or physiological effects. However, it is important to handle DNPH with care as it is a highly reactive and potentially hazardous compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DNPH in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its ability to form stable derivatives that can be easily detected and quantified. The limitations of using DNPH include its potential hazards, its limited reactivity with certain carbonyl compounds, and its inability to detect carbonyl compounds that are not reactive with DNPH.
Direcciones Futuras
There are several future directions for the use of DNPH in scientific research. One potential direction is the development of new derivatives of DNPH that can be used for the detection and quantification of other functional groups. Another potential direction is the development of new analytical techniques that can be used in conjunction with DNPH to improve the detection and quantification of carbonyl compounds. Additionally, DNPH can be used in the development of new drugs and therapies for the treatment of diseases that are associated with carbonyl compounds.
Métodos De Síntesis
DNPH is synthesized by reacting 2,4-dinitrochlorobenzene with hydrazine hydrate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure DNPH.
Aplicaciones Científicas De Investigación
DNPH is widely used in scientific research applications as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbonyl group (C=O). DNPH reacts with the carbonyl group to form a stable derivative, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Propiedades
IUPAC Name |
4-[(5-chloro-2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O4/c1-9-15(16(24)21(20-9)10-5-3-2-4-6-10)19-18-12-7-11(17)13(22(25)26)8-14(12)23/h2-8,15,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUAUMRDIMADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 239-414-3 | |
CAS RN |
15394-93-1 |
Source


|
| Record name | 4-((5-Chloro-2-hydroxy-3-nitrophenyl)azo)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














